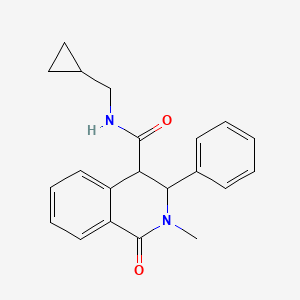

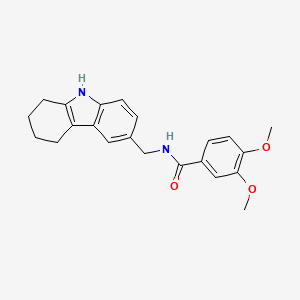

![molecular formula C24H29N3OS B2865120 2-(1-adamantyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 391866-44-7](/img/structure/B2865120.png)

2-(1-adamantyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(1-adamantyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide” is a complex organic molecule. It contains an adamantyl group, which is a type of bulky, three-dimensional alkyl group derived from adamantane . It also contains a thienopyrazole group, which is a heterocyclic compound containing a five-membered ring with one sulfur atom, two nitrogen atoms, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the adamantyl group, which is a three-dimensional, cage-like structure. The thienopyrazole ring and the acetamide group would add additional complexity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The adamantyl group is known to be quite stable and resistant to reactions, while the thienopyrazole ring and the acetamide group could potentially be involved in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The adamantyl group is non-polar and hydrophobic, while the thienopyrazole ring and the acetamide group could potentially contribute to the compound’s polarity and solubility .科学的研究の応用

Cytotoxic Activity and Anticancer Potential

Research on sulfonamide derivatives incorporating adamantyl moieties has highlighted their potential in cancer treatment. For instance, a study revealed that certain sulfonamide compounds exhibited significant in vitro cytotoxic activity against breast and colon cancer cell lines, with one compound showing particular potency against breast cancer cells, rivaling that of the reference drug 5-fluorouracil (Ghorab et al., 2015).

Coordination Complexes and Antioxidant Activity

The formation of coordination complexes with pyrazole-acetamide derivatives has been investigated, revealing the effect of hydrogen bonding on self-assembly processes. These complexes, characterized by their supramolecular architectures, have shown significant antioxidant activity, indicating their potential in oxidative stress-related applications (Chkirate et al., 2019).

Analgesic Properties via TRPA1 Inhibition

Adamantyl analogues of paracetamol, including compounds with structural similarities to the one , have been synthesized and evaluated for their analgesic properties. These analogues have demonstrated potent analgesic effects, attributed to selective antagonism of the TRPA1 channel, without affecting TRPM8 or TRPV1 channels. This suggests a novel approach to pain management that diverges from traditional mechanisms like COX inhibition (Fresno et al., 2014).

Synthetic Methodologies and Chemical Transformations

Studies on the amidation of adamantane and diamantane have provided insights into the synthesis of biologically active aminoadamantanes, which possess antimicrobial and antiviral activity. Such compounds are foundational in developing treatments for various diseases, including influenza and Parkinson’s disease (Khusnutdinov et al., 2011).

Antimicrobial and Antiviral Applications

The synthesis and evaluation of adamantane derivatives for antimicrobial and antiviral activities have led to the identification of compounds with significant efficacy against pathogens, including those causing smallpox. This research underscores the potential of adamantane-based compounds in developing new antimicrobial and antiviral therapies (Moiseev et al., 2012).

作用機序

Target of Action

The compound, also known as CCG-343024, primarily targets the RhoA transcriptional signaling pathway . RhoA is a small GTPase protein known to regulate various cellular processes, including cell shape, motility, and cell cycle progression.

Mode of Action

CCG-343024 acts as an inhibitor of the RhoA transcriptional signaling pathway . It operates downstream of Rho, blocking the serum response element (SRE)-driven transcription stimulated by various proteins . The compound’s action is specific to the coactivator MKL/SRF-dependent transcriptional activation .

Biochemical Pathways

The inhibition of the RhoA pathway by CCG-343024 affects various biochemical pathways. It disrupts the normal functioning of the actin cytoskeleton, which is crucial for cell shape and motility . This disruption can lead to changes in cell behavior, affecting processes like cell migration and division .

Result of Action

The inhibition of the RhoA pathway by CCG-343024 can lead to significant cellular effects. It can disrupt normal cell behavior, potentially leading to cell death . This makes CCG-343024 a potential therapeutic agent for conditions characterized by abnormal cell proliferation, such as cancer .

将来の方向性

生化学分析

Biochemical Properties

CCG-343024 interacts with various biomolecules, particularly proteins involved in the Rho/MKL1/SRF pathway . It has been found to inhibit RhoA and RhoC signaling pathways, with an IC50 value of 1.5 μM for Rho-pathway selective serum response element-luciferase reporter . The compound’s interaction with these proteins affects the biochemical reactions within the cell, influencing cellular functions .

Cellular Effects

CCG-343024 has been observed to modulate cellular processes, particularly those related to cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit Rho/SRF-mediated transcriptional regulation, affecting the expression of genes involved in various cellular functions . It also influences cell function by altering the balance between oxidative phosphorylation and glycolysis .

Molecular Mechanism

The molecular mechanism of action of CCG-343024 involves its interaction with the Rho/MKL1/SRF pathway . It has been suggested that CCG-343024 binds to the N-terminal basic domain (NB) of MRTF-A/B, preventing the interaction between MRTF-A/B and importin α/β1, resulting in inhibition of the nuclear import of MRTF-A/B .

Metabolic Pathways

Given its role in inhibiting the Rho/MKL1/SRF pathway, it is likely that it influences metabolic processes regulated by this pathway .

Subcellular Localization

Given its interaction with the Rho/MKL1/SRF pathway, it is likely that it localizes to the nucleus, where it inhibits the nuclear import of MRTF-A/B

特性

IUPAC Name |

2-(1-adamantyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3OS/c1-15-3-2-4-19(5-15)27-23(20-13-29-14-21(20)26-27)25-22(28)12-24-9-16-6-17(10-24)8-18(7-16)11-24/h2-5,16-18H,6-14H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEIXBFLCCNFHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

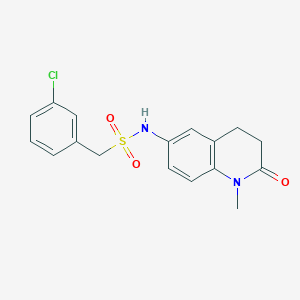

![N-(2,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2865037.png)

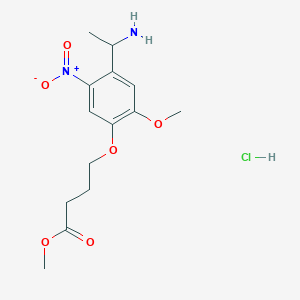

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2865041.png)

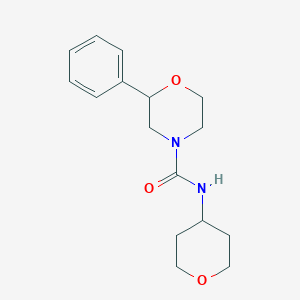

![N-(3,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2865042.png)

![1-(3-chlorophenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2865048.png)

![8-benzyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2865051.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2865056.png)

![N-(2,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2865059.png)